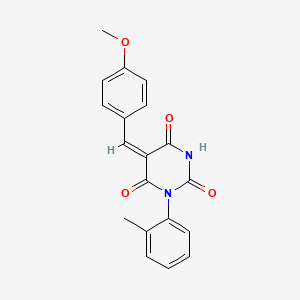
N-(6-methoxy-8-quinolinyl)-5-nitro-2-(1-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-8-quinolinyl)-5-nitro-2-(1-piperidinyl)benzamide, commonly known as MNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPN belongs to the class of quinoline-based compounds that have been studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of MNPN is not fully understood; however, it has been proposed that it acts by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes involved in DNA replication and transcription. MNPN has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, leading to the degradation of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
MNPN has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to exhibit good pharmacokinetic properties, including high oral bioavailability and a long half-life. MNPN has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
MNPN has several advantages for lab experiments, including its potent antimicrobial and antitumor activities, low toxicity profile, and good pharmacokinetic properties. However, MNPN has some limitations, including its high cost of synthesis and limited availability.
Orientations Futures
For research include the optimization of its synthesis method to reduce the cost of production, the evaluation of its efficacy and safety in human clinical trials, and the exploration of its potential applications in other fields, such as veterinary medicine and agriculture.
In conclusion, MNPN is a promising chemical compound that has demonstrated potent antimicrobial and antitumor activities. Its mechanism of action, biochemical and physiological effects, and potential applications in various fields of medicine make it a subject of significant interest for scientific research. Further studies are needed to fully understand its therapeutic potential and to develop it into a safe and effective drug for human use.
Méthodes De Synthèse
MNPN can be synthesized using a multistep process that involves the condensation of 6-methoxy-8-quinolinecarboxaldehyde with 5-nitro-2-(1-piperidinyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain MNPN in high purity.
Applications De Recherche Scientifique
MNPN has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antimicrobial activity against a broad range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. MNPN has also been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-5-nitro-2-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-30-17-12-15-6-5-9-23-21(15)19(14-17)24-22(27)18-13-16(26(28)29)7-8-20(18)25-10-3-2-4-11-25/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSYRKKQQIAOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxyquinolin-8-yl)-5-nitro-2-(piperidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)

![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)

![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)
